2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide
Overview
Description
2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide is a useful research compound. Its molecular formula is C20H17N5O2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.13822480 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization in Heterocyclic Compounds
The compound has been utilized in the synthesis and characterization of new heterocyclic compounds, particularly in reactions involving cyanothioacetamide and halo compounds. This led to the creation of various benzo[h]quinolines and related compounds, illustrating its role in complex chemical syntheses (Al-Taifi, Abbady, & Bakhite, 2016).
Development of Novel Therapeutics
It serves as a key intermediate in developing novel therapeutic agents with potential anticancer activities. This includes the synthesis of substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides, demonstrating cytotoxicity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer (Kovalenko et al., 2012).
Exploration in Pharmacological Properties
Research has been conducted on the pharmacological properties of derivatives, including benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives, showcasing its versatility in drug development (Santagati et al., 1994).
Use in Antimicrobial and Anti-inflammatory Research
The compound has applications in creating antimicrobial and anti-inflammatory agents, as demonstrated by the synthesis of novel isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones (Rajanarendar et al., 2012).
Catalyst Development
It is used in preparing pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, highlighting its importance in the field of catalysis and organic synthesis (Facchetti et al., 2016).
Properties
IUPAC Name |
2-(2-cyanobenzimidazol-1-yl)-N-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c21-10-18-23-16-3-1-2-4-17(16)25(18)12-20(27)22-11-13-5-7-15-14(9-13)6-8-19(26)24-15/h1-5,7,9H,6,8,11-12H2,(H,22,27)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQKAWYHGBBJGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)CNC(=O)CN3C4=CC=CC=C4N=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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